(4-Chlorophenyl)glycinehydrochloride (4-Chlorophenyl)glycinehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20472668
InChI: InChI=1S/C8H8ClNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H
SMILES:
Molecular Formula: C8H9Cl2NO2
Molecular Weight: 222.07 g/mol

(4-Chlorophenyl)glycinehydrochloride

CAS No.:

Cat. No.: VC20472668

Molecular Formula: C8H9Cl2NO2

Molecular Weight: 222.07 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)glycinehydrochloride -

Specification

Molecular Formula C8H9Cl2NO2
Molecular Weight 222.07 g/mol
IUPAC Name 2-(4-chloroanilino)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H8ClNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H
Standard InChI Key VDVNPWNKALBWEB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NCC(=O)O)Cl.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

(4-Chlorophenyl)glycine hydrochloride is the hydrochloride salt of the D-enantiomer of 2-amino-2-(4-chlorophenyl)acetic acid. Its IUPAC name is (2R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, with a stereocenter at the second carbon of the glycine backbone . The para-chlorophenyl group confers electronic asymmetry, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H9Cl2NO2\text{C}_8\text{H}_9\text{Cl}_2\text{NO}_2
Molecular Weight222.069 g/mol
Boiling Point357°C at 760 mmHg
Flash Point169.7°C
Exact Mass221.001 g/mol
LogP (Partition Coefficient)2.927

Synthetic Methodologies

Continuous-Flow Synthesis

A patented method (CN106083628A) employs microchannel and tubular reactors for efficient, large-scale production :

  • Intermediate Formation:

    • Reactants: p-Chlorobenzaldehyde, ammonium bicarbonate, sodium cyanide.

    • Conditions: Microchannel reactor (residence time: 8–18 minutes).

    • Product: p-Chlorophenylhydantoin (cyclic intermediate).

  • Alkaline Hydrolysis:

    • Reactants: Intermediate + NaOH (1:2–1:3 molar ratio).

    • Conditions: Tubular reactor (170°C, 7.1–10.5 minutes residence time).

    • Product: Sodium p-chlorophenylglycinate.

  • Acidification:

    • Acid: Hydrochloric acid.

    • Product: (4-Chlorophenyl)glycine hydrochloride (yield >95%, purity >98%) .

Table 2: Optimized Reaction Parameters

StageTemperatureResidence TimeMolar Ratio
Cyclization25–50°C5–10 min1:1:1
Hydrolysis160–170°C7.1–10.5 min1:2–1:3

Comparative Advantages

  • Safety: Microreactors minimize exposure to toxic cyanide intermediates .

  • Efficiency: Total synthesis time <20 minutes, versus hours in batch processes .

  • Scalability: Continuous flow allows kilogram-scale production without yield loss .

Physicochemical and Spectroscopic Characteristics

Thermal Stability

The compound’s high boiling point (357°C) and flash point (169.7°C) make it suitable for high-temperature industrial processes . No melting point data is available, suggesting decomposition precedes melting .

Solubility and Partitioning

  • LogP: 2.927 indicates moderate lipophilicity, favoring membrane permeability in biological systems .

  • Solubility: Expected high solubility in polar aprotic solvents (e.g., DMSO) due to ionic hydrochloride moiety .

Spectroscopic Signatures

While explicit spectral data (NMR, IR) are absent in cited sources, analogous chlorophenylglycine derivatives exhibit:

  • IR: Stretching vibrations at 3200–2500 cm1^{-1} (N–H, O–H) and 1700 cm1^{-1} (C=O) .

  • 1^1H NMR: Aromatic protons (δ 7.3–7.5 ppm), α-amino protons (δ 3.8–4.2 ppm) .

Industrial and Pharmaceutical Applications

Agrochemical Intermediate

(4-Chlorophenyl)glycine hydrochloride is a precursor to chlorfenapyr, a broad-spectrum insecticide targeting mitochondrial ATP production . Its chlorine atom enhances binding to cytochrome complexes, a structure-activity relationship (SAR) common in agrochemicals .

Table 3: Bioactivity of Chlorinated Analogues

CompoundActivity (MIC)Target Organism
5ʹ-o-Sulfamoyl Adenosine5 μMEscherichia coli
Chloramphenicol2 μg/mLSalmonella typhi

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